molecular formula C21H22N2O7 B610677 Sancycline CAS No. 808-26-4

Sancycline

Cat. No. B610677
CAS RN: 808-26-4
M. Wt: 414.414
InChI Key: XDVCLKFLRAWGIT-ADOAZJKMSA-N
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Description

Sancycline is a semisynthetic tetracycline antibiotic that is more active than tetracycline against various strains of anaerobic bacteria . It is also active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .


Synthesis Analysis

The total synthesis of Sancycline was reported by Muxfeldt and co-workers in 1965 . Their synthesis utilized 1-chloro-2-bromomethyl-4-methoxybenzene as a starting material and the D/C ring fused compound was synthesized .


Molecular Structure Analysis

The molecular formula of Sancycline is C21H22N2O7 . The crystal structures of Sancycline hydrochloride were determined by single crystal X-ray diffraction technique .


Chemical Reactions Analysis

Sancycline has been involved in various chemical reactions. For instance, it was used in the total synthesis of tetracycline antibiotics . It also showed solubility profiles in various solvents .


Physical And Chemical Properties Analysis

Sancycline has a melting point of 224-228°C (dec), a boiling point of 750.9±60.0 °C (Predicted), and a density of 1.61±0.1 g/cm3 (Predicted) . It is slightly soluble in aqueous acid, chloroform, and methanol .

Scientific Research Applications

Antibacterial Activity

Sancycline, like other tetracyclines, has a broad-spectrum antibacterial activity. It is effective against a wide range of bacteria, including both Gram-positive and Gram-negative strains . It prevents bacterial growth by inhibiting protein biosynthesis .

Treatment of Acne Vulgaris

Sancycline is particularly effective against Cutinebacterium acnes, the bacterium that causes acne vulgaris . It is used in the treatment of this common skin condition, providing a targeted approach to reducing inflammation and bacterial growth.

Anti-Inflammatory Properties

In addition to its antibacterial properties, Sancycline also has anti-inflammatory effects . This makes it useful in the treatment of conditions where inflammation plays a key role, such as in certain skin disorders.

Treatment of Resistant Bacterial Infections

Sancycline is effective against several resistant bacteria, including those resistant to older tetracyclines . This makes it a valuable tool in the fight against antibiotic resistance, a major global health concern.

Treatment of Various Infections

Tetracyclines, including Sancycline, can be used to treat a variety of infections such as plague, cholera, typhoid, syphilis, Legionnaire’s disease, and anthrax. Some can also be used to treat malaria, Lyme disease, tuberculosis, Rocky Mountain spotted fever, and leprosy .

Potential Use in Treating Nosocomial Infections

There is ongoing research into the use of Sancycline in treating nosocomial (hospital-acquired) infections, including pneumonia and urinary tract infections . These types of infections are often caused by multi-drug resistant bacteria, making them difficult to treat with standard antibiotics.

Mechanism of Action

Target of Action

Sancycline, a member of the tetracycline antibiotic class, primarily targets bacterial cells . It is particularly effective against Cutinebacterium acnes , a bacterium associated with acne vulgaris . The primary targets of Sancycline are the bacterial ribosomes , which play a crucial role in protein synthesis .

Mode of Action

Sancycline interacts with its targets by inhibiting protein synthesis . It binds to the bacterial 30S ribosomal subunit and prevents aminoacyl-t-RNA binding to the ribosomal A site . This action prevents the addition of amino acids to the growing polypeptide chain , thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of protein synthesis by Sancycline affects various biochemical pathways within the bacterial cell. By preventing the addition of amino acids to the growing polypeptide chain, Sancycline disrupts the production of essential proteins needed for the survival and proliferation of the bacteria . This disruption can lead to the death of the bacterial cell or inhibit its growth .

Pharmacokinetics

It is known that the pharmacokinetics of tetracycline antibiotics, such as sancycline, can be influenced by their ability to form complexes with metal ions . These interactions can affect the bioavailability of the drug .

Result of Action

The molecular and cellular effects of Sancycline’s action primarily involve the inhibition of bacterial growth . By binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis, Sancycline disrupts essential cellular processes within the bacterial cell . This disruption can lead to the death of the bacterial cell or inhibit its growth , making Sancycline an effective antibiotic against certain bacterial infections .

Action Environment

The action, efficacy, and stability of Sancycline can be influenced by various environmental factors. For instance, the presence of metal ions can affect the pharmacokinetics of Sancycline . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence the action and stability of Sancycline.

Safety and Hazards

Sancycline may cause harm to breast-fed children . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Recent progress in biosynthetic engineering and synthetic biology approaches, and a deeper understanding of Sancycline biosynthesis, have opened new opportunities in Sancycline drug development . In addition, Sancycline and its analogs have shown potential for diminishing hyperpigmentation skin disorders .

properties

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9-,10-,15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCQOMXDZUULRV-ADOAZJKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057836
Record name Sancycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sancycline

CAS RN

808-26-4
Record name Sancycline [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sancycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SANCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN00F2SJG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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